molecular formula C18H18Cl2N2O2 B11555158 N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)ethanediamide

N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)ethanediamide

Cat. No.: B11555158
M. Wt: 365.2 g/mol
InChI Key: KUVIODLFUPNJQM-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N’-(4-phenylbutyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes a 2,3-dichlorophenyl group and a 4-phenylbutyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-N’-(4-phenylbutyl)ethanediamide typically involves the reaction of 2,3-dichloroaniline with 4-phenylbutylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-N’-(4-phenylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N’-(4-phenylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-N’-(4-phenylbutyl)ethanediamide can be compared with other ethanediamides such as N-(2,3-dichlorophenyl)-N’-(4-methylbutyl)ethanediamide and N-(2,3-dichlorophenyl)-N’-(4-ethylbutyl)ethanediamide.

Uniqueness

The presence of the 4-phenylbutyl group in N-(2,3-dichlorophenyl)-N’-(4-phenylbutyl)ethanediamide may impart unique properties such as increased hydrophobicity and specific binding affinities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N'-(2,3-dichlorophenyl)-N-(4-phenylbutyl)oxamide

InChI

InChI=1S/C18H18Cl2N2O2/c19-14-10-6-11-15(16(14)20)22-18(24)17(23)21-12-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10-11H,4-5,9,12H2,(H,21,23)(H,22,24)

InChI Key

KUVIODLFUPNJQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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